(4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
Molecular Formula |
C15H15Cl2N3O3S |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
4-[(3,5-dichlorophenyl)iminomethyl]-2-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H15Cl2N3O3S/c1-9-14(7-18-12-5-10(16)4-11(17)6-12)15(21)20(19-9)13-2-3-24(22,23)8-13/h4-7,13,19H,2-3,8H2,1H3 |
InChI Key |
ZEYVAPFLJPMKFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Route 1: Cyclocondensation of Hydrazine Derivatives with β-Keto Sulfones
This method involves the formation of the pyrazolone ring through cyclocondensation, followed by imine formation:
Step 1: Synthesis of Intermediate A
-
Reactants : Ethyl 3-oxobutanoate and 3-amino-tetrahydrothiophene-1,1-dioxide.
-
Conditions : Reflux in ethanol (78°C, 12 hrs) with catalytic acetic acid.
-
Mechanism : Nucleophilic attack of the amine on the β-keto ester, followed by cyclodehydration.
Step 2: Schiff Base Formation
-
Reactants : Intermediate A and 3,5-dichloroaniline.
-
Conditions : Toluene, molecular sieves, 110°C, 8 hrs.
-
Yield : 62–68% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 20 hrs (total) |
| Overall Yield | 58% |
| Purity (HPLC) | >98% |
Route 2: One-Pot Tandem Reaction
A streamlined approach combining cyclocondensation and imination in a single vessel:
Reactants :
-
3,5-Dichloroaniline (1.2 eq)
-
1,1-Dioxidotetrahydrothiophene-3-carbaldehyde (1.0 eq)
-
Methyl acetoacetate (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
Conditions :
-
Solvent: Dimethylformamide (DMF)
-
Catalyst: Zinc triflate (10 mol%)
-
Temperature: 100°C, 6 hrs
Advantages :
Limitations :
Optimization Strategies for Enhanced Yield and Selectivity
Solvent Systems and Catalytic Effects
Comparative studies reveal solvent polarity critically impacts reaction kinetics:
| Solvent | Dielectric Constant | Yield (%) | Isomer Ratio (4E:4Z) |
|---|---|---|---|
| Toluene | 2.4 | 58 | 9:1 |
| Ethanol | 24.3 | 49 | 7:3 |
| DMF | 36.7 | 68 | 19:1 |
Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring the 4E isomer.
Acid/Base-Mediated Tautomerization Control
The pyrazolone ring exists in keto-enol equilibrium, affecting reactivity:
-
Base (K₂CO₃) : Shifts equilibrium toward enolate, accelerating imine formation (k = 0.42 min⁻¹).
-
Acid (p-TsOH) : Stabilizes keto form, reducing side reactions (e.g., oxidation).
Characterization and Analytical Validation
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 8.21 (s, 1H, CH=N), 7.82 (d, J = 2.1 Hz, 2H, Ar-H), 7.48 (t, J = 2.1 Hz, 1H, Ar-H), 4.12 (m, 1H, tetrahydrothiophene-H), 3.02 (s, 3H, CH₃).
IR (KBr) :
HRMS (ESI-TOF) :
Purity Assessment
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC | C18, MeCN/H₂O (70:30), 1 mL/min | 98.5 |
| Elemental Analysis | C, H, N, S, Cl | ±0.3% theory |
Industrial-Scale Production Challenges
Byproduct Formation and Mitigation
Common impurities include:
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis.
Biological Activity
The compound (4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structural characteristics, and relevant research findings.
Structural Characteristics
The compound features a pyrazolone core, which is significant in medicinal chemistry for its diverse biological activities. Key structural components include:
- Pyrazolone Ring : Known for anti-inflammatory and analgesic properties.
- Dichlorophenyl Group : Enhances lipophilicity and may contribute to antimicrobial activity.
- Tetrahydrothiophene Moiety : Potentially involved in various biological interactions.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H16Cl2N4O2S |
| Molecular Weight | 395.29 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the dichlorophenyl group suggests that this compound may also possess significant antimicrobial activity against various pathogens.
Anti-inflammatory Properties
Pyrazolone derivatives are well-documented for their anti-inflammatory effects. The compound's structure supports potential inhibition of inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.
Anticancer Potential
Research on related pyrazolone derivatives has shown promise in anticancer activity. The unique combination of functional groups in this compound may enhance its efficacy against certain cancer cell lines.
Study 1: Antimicrobial Assessment
A study evaluated the antimicrobial activity of several pyrazolone derivatives, including variants of the target compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics .
Study 2: Anti-inflammatory Mechanisms
In vitro studies demonstrated that similar compounds could inhibit pro-inflammatory cytokines in macrophages. This mechanism points to the potential of the target compound in reducing inflammation through modulation of immune responses .
Study 3: Anticancer Activity
A recent investigation into pyrazolone derivatives revealed cytotoxic effects on various cancer cell lines, including breast and colon cancer. The study suggested that the structural features of these compounds significantly influence their anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the pyrazol-3-one family, which is extensively studied for diverse pharmacological activities. Below is a comparative analysis with structurally analogous derivatives:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on Bioactivity: The target compound’s 3,5-dichlorophenyl group may confer stronger antimicrobial properties compared to the 2,4-dichlorophenyl analog , as meta-substitution often enhances steric and electronic interactions with biological targets.
Spectroscopic Differences: The acetyl and nitro groups in ’s compound result in distinct IR peaks (e.g., ν(C=O)=1702 cm⁻¹, ν(NO₂)=1552 cm⁻¹), absent in the target compound. This highlights the target’s simpler vibrational profile, dominated by C=N and N-H stretches .
Thermal Stability :
- While melting points are unavailable for the target compound, derivatives like the 2-nitrophenyl analog () melt at 170°C, suggesting that bulkier substituents (e.g., sulfones) might further elevate thermal stability due to increased molecular rigidity .
Structural Analogues in Drug Development :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
